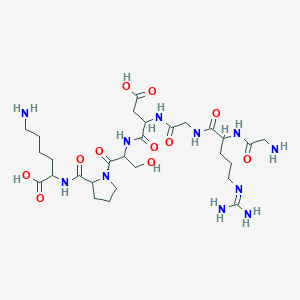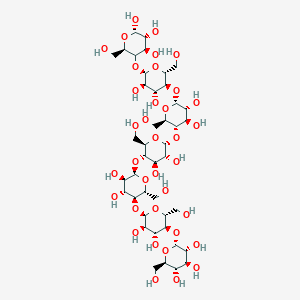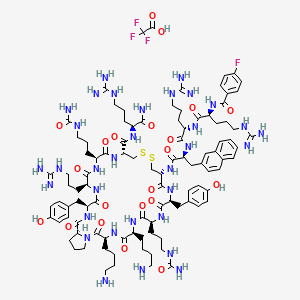
Cmd178 tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CMD178 TFA is a lead peptide known for its ability to consistently reduce the expression of Foxp3 and STAT5 induced by interleukin-2 (IL-2) and soluble interleukin-2 receptor alpha (sIL-2Rα) signaling . This compound is primarily used in scientific research and has shown potential in various fields, including immunology and oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
CMD178 TFA is synthesized through a series of peptide synthesis techniques. The process involves the sequential addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive nature of peptide synthesis efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
CMD178 TFA primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in various biochemical reactions, such as phosphorylation and dephosphorylation, which are crucial for its biological activity .
Common Reagents and Conditions
Coupling Reagents: Used in peptide synthesis to facilitate the formation of peptide bonds. Examples include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Protecting Groups: Used to protect functional groups during synthesis. Examples include fluorenylmethyloxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc).
Phosphorylation Reagents: Used in biochemical assays to study the phosphorylation of this compound.
Major Products Formed
The major products formed from the reactions involving this compound are phosphorylated peptides, which play a crucial role in its biological activity .
Scientific Research Applications
CMD178 TFA has a wide range of scientific research applications:
Mechanism of Action
CMD178 TFA exerts its effects by inhibiting the binding of IL-2 to sIL-2Rα, leading to a reduction in the expression of Foxp3 and STAT5 . This inhibition disrupts the IL-2/sIL-2Rα signaling pathway, which is crucial for the development and function of Treg cells . By reducing the number of Treg cells, this compound enhances the immune response against tumors and other diseases .
Comparison with Similar Compounds
CMD178 TFA is unique in its ability to consistently reduce the expression of Foxp3 and STAT5. Similar compounds include:
Stattic: A STAT3 inhibitor that selectively inhibits STAT3 activation, dimerization, and nuclear translocation.
Nifuroxazide: An orally available nitrofuran-based compound that inhibits the activation of STAT1, STAT3, and STAT5.
Cirsilineol: A compound with immunosuppressive and anti-tumor properties that selectively induces apoptosis via the mitochondrial pathway.
This compound stands out due to its specific inhibition of IL-2/sIL-2Rα signaling, making it a valuable tool in immunology and oncology research .
Properties
Molecular Formula |
C48H60F3N9O9 |
|---|---|
Molecular Weight |
964.0 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H59N9O7.C2HF3O2/c47-25-11-10-20-37(52-43(59)38(27-31-13-4-1-5-14-31)53-41(57)36(48)19-12-26-51-46(49)50)42(58)54-39(28-32-15-6-2-7-16-32)44(60)55-40(29-33-21-23-35(56)24-22-33)45(61)62-30-34-17-8-3-9-18-34;3-2(4,5)1(6)7/h1-9,13-18,21-24,36-40,56H,10-12,19-20,25-30,47-48H2,(H,52,59)(H,53,57)(H,54,58)(H,55,60)(H4,49,50,51);(H,6,7)/t36-,37-,38-,39-,40-;/m0./s1 |
InChI Key |
PINSRXUQZFRZBV-ACXPFIKISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![acetic acid;(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B10825502.png)








